Potassium trifluoro(2-formyl-4-methoxyphenyl)borate
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Overview
Description
Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide is an organotrifluoroborate compound. It is known for its application in Suzuki Cross-Coupling reactions, where it serves as a potent boronic acid surrogate. This compound is characterized by its stability and reactivity, making it valuable in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide typically involves the reaction of 2-formyl-4-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to maintain consistency and yield. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide undergoes various chemical reactions, including:
Suzuki Cross-Coupling Reactions: This is the most common reaction, where it couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C) in solvents like ethanol or water
Major Products
The major products formed from these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide has several scientific research applications:
Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki Cross-Coupling reactions
Biology: Utilized in the synthesis of biologically active molecules and potential drug candidates
Medicine: Plays a role in the development of new pharmaceuticals by enabling the synthesis of complex organic molecules
Industry: Used in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism by which potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide exerts its effects involves the formation of a palladium complex during the Suzuki Cross-Coupling reaction. This complex facilitates the transfer of the aryl or vinyl group from the boron atom to the halide, resulting in the formation of the desired biaryl or substituted alkene product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling also make it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C8H7BF3KO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
potassium;trifluoro-(2-formyl-4-methoxyphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13;/h2-5H,1H3;/q-1;+1 |
InChI Key |
ZWPNNKJUHLZYQI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)OC)C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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